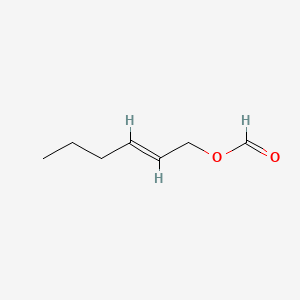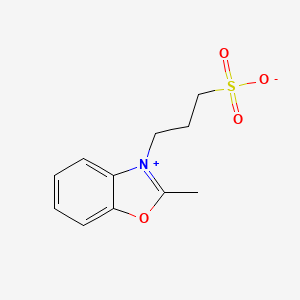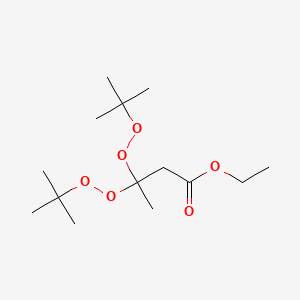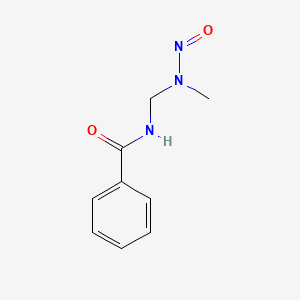
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole
Descripción general
Descripción
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (5-CTT) is an important organic compound with a wide range of industrial and scientific applications. It is a member of the thiadiazole family and is an important building block in the synthesis of a variety of heterocyclic compounds. 5-CTT is used in the synthesis of dyes, pharmaceuticals, and other compounds, and is also used in the synthesis of polymers. In recent years, 5-CTT has been studied extensively for its potential to be used in a variety of applications, including as a catalyst in organic synthesis, as an inhibitor of certain enzymes, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis of Trichloromethylated Oxindoles
Oxindoles: are important compounds in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The trichloromethyl group in 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can be used for the aryltrichloromethylation of N-arylacrylamides, leading to the synthesis of trichloromethylated oxindoles . This process is facilitated by visible-light-mediated radical reactions, which are environmentally friendly and offer good functional group tolerance.
Development of Antibacterial Agents
The compound’s derivatives, such as 5-Chloro-2-pentanone (5C2P) , are utilized in the synthesis of antibacterial agents. These agents include quinoline, chloroquine, and quinolone drugs, which are used to treat diseases like malaria and rheumatism . The efficient chlorination reagent triphosgene is used for the synthesis of 5C2P from 3-acetyl-1-propanol, highlighting the compound’s role in developing new medicinal treatments.
Agricultural Chemicals
In the agrochemical industry, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole derivatives serve as precursors for pesticides. Over the last two decades, more than 50% of the pesticides launched have been fluorinated, indicating the importance of such compounds in crop protection .
Photoredox Catalysis
The compound is involved in photoredox catalysis , a field that has gained attention for its environmental compatibility. It enables the synthesis of polyhalogenated alkanes, which are used as radical precursors in various transformations, including the formation of trichloromethyl functionalized compounds .
Radical Aryltrichloromethylation
This application involves the introduction of a trichloromethyl group into organic frameworks, which is of significant interest due to the synthetic applications and biological properties of the resulting compounds. The radical aryltrichloromethylation reaction is a key method for achieving this .
Environmental Chemistry
The compound’s role in environmental chemistry is linked to its use in visible-light-induced radical reactions . These reactions avoid hazardous radical initiators and represent an environmentally friendly alternative to traditional radical transformations .
Propiedades
IUPAC Name |
5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4N2S/c4-2-8-1(9-10-2)3(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARKPJMFLDWCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064021 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
CAS RN |
5848-93-1 | |
| Record name | 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Nonane, 1,1-bis[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-](/img/structure/B1616155.png)
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)
![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)






